molecular formula C6H6ClN3O2 B1588733 2-Chloro-5-nitro-1,4-phenylenediamine CAS No. 26196-45-2

2-Chloro-5-nitro-1,4-phenylenediamine

Cat. No. B1588733
CAS RN: 26196-45-2
M. Wt: 187.58 g/mol
InChI Key: VUNAQOGRLGNALG-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-1,4-phenylenediamine is a chemical compound with the CAS Number: 26196-45-2 and Linear Formula: C6H6ClN3O2 . It has a molecular weight of 187.59 .


Molecular Structure Analysis

The InChI Code for 2-Chloro-5-nitro-1,4-phenylenediamine is 1S/C6H6ClN3O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,8-9H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-Chloro-5-nitro-1,4-phenylenediamine is a solid at 20 degrees Celsius . It has a melting point of 155.0 to 158.0 °C . The density and refractive index are roughly estimated to be 1.7511 and 1.5500 respectively .

Scientific Research Applications

  • Organic Synthesis

    • Phenylenediamines are often used as building blocks in organic synthesis . They can react with various reagents to form complex molecules. The exact procedures and outcomes would depend on the reaction conditions, the other reagents used, and the desired product .
  • Corrosion Inhibitor

    • Some phenylenediamines can condense with nitrous acid to give benzotriazole, a corrosion inhibitor . This can be used to protect metals from corrosion .
  • Antioxidants in Rubber Production

    • Certain phenylenediamines can be used to produce mercaptoimidazoles, which are commonly used as antioxidants in rubber production .
  • Synthesis of Benzimidazoles

    • Phenylenediamines can undergo cyclizations and cyclocondensations to form benzimidazoles . Benzimidazoles have various applications, including in pharmaceuticals, as they possess a wide range of biological activities .
  • Hair Dye Component

    • p-Phenylenediamine (p-PDA), also named 1,4-diaminobenzene or 1,4-phenylenediamine, is an azo dye intermediate and has been utilized as a component in the hair dye, polymer and textile industries . As a chief component, it has been applied since the 19th century in thousands of hair (oxidative) dyes .
  • Preparation of Conductive or Non-Conductive Polymers

    • p-PDA is used for the preparation of conductive or non-conductive polymers through chemical or electrochemical polymerization and has been reported as a redox mediator to transport electrons between electrode and oxidase enzymes .
  • Electrochemical Approach for Recognition and Quantification

    • The literature reports several conventional approaches (such as colorimetry and chromatography) and electrochemical/voltammetric approaches to determine and quantify p-PDA . Amongst them, the electrochemical approach is the most preferable because of the short analysis time, cost-effectiveness, ease of use, ease of miniaturization etc .

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Therefore, it’s important to handle this compound with care, using protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-chloro-5-nitrobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNAQOGRLGNALG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180827
Record name 1,4-Benzenediamine, 2-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitro-1,4-phenylenediamine

CAS RN

26196-45-2
Record name 2-Chloro-5-nitro-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26196-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, 2-chloro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026196452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, 2-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-diamino-4-chloronitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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